N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-N'-(1-phenylethyl)oxamide
Description
N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-N’-(1-phenylethyl)oxamide is a complex organic compound that features a furan ring, a piperazine ring, and an oxamide group
Properties
IUPAC Name |
N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-16(17-6-3-2-4-7-17)23-20(27)19(26)22-9-10-24-11-13-25(14-12-24)21(28)18-8-5-15-29-18/h2-8,15-16H,9-14H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSVOUMNSMTMAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-N’-(1-phenylethyl)oxamide typically involves multiple steps:
Formation of the furan-2-carbonyl chloride: This can be achieved by reacting furan-2-carboxylic acid with thionyl chloride.
Reaction with piperazine: The furan-2-carbonyl chloride is then reacted with piperazine to form the furan-2-carbonyl piperazine intermediate.
Formation of the oxamide: The intermediate is then reacted with N-(1-phenylethyl)oxalyl chloride to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-N’-(1-phenylethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxamide group can be reduced to form the corresponding amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-N’-(1-phenylethyl)oxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.
Biology: It can be used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-N’-(1-phenylethyl)oxamide involves its interaction with specific molecular targets:
Molecular Targets: It may bind to receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways involved in neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[4-(benzyl)piperazin-1-yl]ethyl]-N’-(1-phenylethyl)oxamide
- N-[2-[4-(pyridin-2-carbonyl)piperazin-1-yl]ethyl]-N’-(1-phenylethyl)oxamide
Uniqueness
N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-N’-(1-phenylethyl)oxamide is unique due to the presence of the furan ring, which can impart different electronic and steric properties compared to similar compounds with benzyl or pyridinyl groups. This can affect its binding affinity and specificity for molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
